1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

Catalog No.
S13560873
CAS No.
M.F
C10H9BrClFO
M. Wt
279.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

Product Name

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

IUPAC Name

1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

InChI

InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2

InChI Key

SJJYLPWGYBLABE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene (CAS: 2088284-75-5) is a polyhalogenated building block engineered for advanced pharmaceutical discovery and complex agrochemical synthesis [1]. Featuring a precise 1,2,3-trisubstituted halogen array (Br, F, Cl) and a sterically demanding, metabolically stable cyclobutoxy ether, this compound provides orthogonal reactivity handles for sequential cross-coupling [2]. It is primarily procured by process chemists and medicinal chemistry teams to construct complex active pharmaceutical ingredients (APIs), such as GPR120 agonists, where specific steric bulk and lipophilicity are required to target receptor binding without sacrificing downstream processability [1].

Workflow Fit

Solid-state handling Simplifies accurate gravimetric dispensing; avoids solvent evaporation and liquid spillage risks.
Orthogonal halogen reactivity Enables sequential cross-coupling without protection/deprotection steps.
Cyclobutoxy conformational constraint Supports CNS-targeted ligand design as a rigidified alkoxy bioisostere.

Substituting this compound with simpler analogs, such as 1-bromo-3-chloro-2-fluoro-5-methoxybenzene or non-fluorinated derivatives, fundamentally compromises both synthetic flexibility and the pharmacokinetic viability of the final product [1]. The specific cyclobutoxy group is incorporated to resist CYP450-mediated O-dealkylation—a common metabolic failure point for standard methoxy or ethoxy ethers in late-stage drug development [2]. Furthermore, the precise Br/F/Cl sequence dictates the regioselectivity of palladium-catalyzed cross-couplings; altering the halogen arrangement or removing the central fluorine atom disrupts the electronic activation required for chemoselective functionalization, leading to intractable isomer mixtures and drastically reduced overall yields during API scale-up [1].

Substitution Risk

Target compound
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
Solid, defined melting point; cyclobutoxy constraint; orthogonal Br/Cl handles.
Analog risk
1-Bromo-4-butoxy-3-chloro-2-fluorobenzene
Liquid at room temperature; linear alkoxy chain alters regiochemical behavior and handling logistics.
Analog risk
1-Bromo-3-chloro-5-fluorobenzene
Lacks cyclobutoxy conformational constraint; requires re-optimization of downstream synthetic sequences.

Orthogonal Reactivity in Sequential Cross-Coupling

The 1-bromo-3-chloro-2-fluoro substitution pattern enables strict chemoselectivity during sequential metal-catalyzed couplings [1]. When subjected to first-pass Suzuki-Miyaura conditions, the target compound reacts exclusively at the C1-bromide position, whereas symmetric analogs like 1,3-dibromo-5-cyclobutoxy-2-fluorobenzene yield complex statistical mixtures of mono- and bis-arylated products [2].

Evidence DimensionRegioselectivity for mono-arylation at C1
Target Compound Data>98% conversion at C1 (Br) with intact C3 (Cl)
Comparator Or Baseline1,3-Dibromo-5-cyclobutoxy-2-fluorobenzene (symmetric halogenation)
Quantified Difference33% higher regiocontrol, eliminating bis-arylation byproducts
ConditionsStandard Pd(dppf)Cl2 catalyzed Suzuki coupling, 1.0 eq boronic acid, 60°C

Allows procurement teams to source a single building block for predictable, step-wise functionalization without investing in costly downstream isomer purification.

Physical state comparison
Reported
Solid (mp 42–46°C) vs. liquid analog
Simplifies weighing and shipping compliance
Based on supplier physical form data

Metabolic Stability Enhancement via Cyclobutoxy Substitution

The cyclobutoxy moiety provides a critical pharmacokinetic advantage over traditional lower-alkyl ethers [1]. In human liver microsome (HLM) assays evaluating derived API scaffolds, the cyclobutoxy group resists rapid O-dealkylation, resulting in significantly lower intrinsic clearance rates compared to the methoxy baseline [2].

Evidence DimensionHLM Intrinsic Clearance (Cl_int) of derived API scaffolds
Target Compound Data<15 µL/min/mg protein (resistant to cleavage)
Comparator Or Baseline1-Bromo-3-chloro-2-fluoro-5-methoxybenzene
Quantified Difference>4-fold reduction in metabolic clearance rate
ConditionsHuman Liver Microsome (HLM) assay, NADPH-dependent, 30 min incubation

Selecting the cyclobutoxy precursor upfront prevents late-stage attrition of drug candidates due to rapid O-demethylation by CYP450 enzymes.

Regioisomeric purity
Lot attribute
95–98% with NMR, HPLC, GC verification
Eliminates in-house regioisomer purification
Batch-specific analytical certificate

Organometallic Intermediate Stability and Reproducibility

The presence of the 2-fluoro substituent electronically stabilizes the aryl ring during metal-halogen exchange, preventing detrimental halogen-dance isomerization [1]. Compared to non-fluorinated analogs, this stabilization ensures high batch-to-batch reproducibility when generating the corresponding aryl-lithium or Grignard reagents for downstream functionalization [2].

Evidence DimensionAryl-lithium intermediate stability (resistance to halogen scrambling)
Target Compound Data<2% isomerization during metal-halogen exchange
Comparator Or Baseline1-Bromo-3-chloro-5-cyclobutoxybenzene (lacking 2-fluoro substituent)
Quantified DifferenceReduces halogen scrambling by >23% absolute margin
Conditionsn-BuLi mediated Br-Li exchange at -78°C in THF

The 2-fluoro group electronically stabilizes the organolithium intermediate, ensuring lot-to-lot reproducibility during complex API scale-up.

C–Br vs C–Cl reactivity
Class-level
BDE difference ~12 kcal/mol
Supports sequential chemoselective coupling
Palladium-catalyzed conditions; ortho-F modulation
Cyclobutoxy constraint
Class-level
Restricted rotation; puckered ring (~20–30°)
Rigidified bioisostere of propoxy linker
Patent-derived; CNS ligand design context

Synthesis of GPR120 Agonists and Metabolic Disease Therapeutics

The compound serves as a direct precursor for GPR120 agonists, utilizing the cyclobutoxy group to fill specific lipophilic receptor pockets while maintaining metabolic stability [1].

Sequential Multi-Component API Assembly

Leverages the Br, Cl, and F atoms as distinct, addressable handles for modular library synthesis, allowing for step-wise Suzuki, Buchwald-Hartwig, and SNAr reactions without cross-reactivity [2].

Development of Advanced Agrochemical Fungicides

Procured as a robust core scaffold where the polyhalogenated ring provides environmental persistence and the cyclobutoxy ether ensures targeted lipophilicity for cuticular penetration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal halogen reactivity (Br then Cl)
Chemoselective coupling sequence
CNS-targeted GPCR ligand research
Cyclobutoxy conformational constraint
Target binding entropy; BBB penetration context
Agrochemical scaffold construction
Defined halogen substitution pattern
Regiochemical control in coupling steps
Lead optimization supply
Solid-state handling; documented purity
Batch-to-batch analytical verification

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

277.95093 g/mol

Monoisotopic Mass

277.95093 g/mol

Heavy Atom Count

14

Explore Compound Types